molecular formula C18H22N2O3S B4550146 N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide

N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide

Cat. No.: B4550146
M. Wt: 346.4 g/mol
InChI Key: RDDLSOQQJLANSA-UHFFFAOYSA-N
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Description

N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes a benzyl group, a phenyl ring substituted with an ethylsulfamoyl group, and a propanamide moiety

Scientific Research Applications

N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Ethylsulfamoyl Group:

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-benzyl-3-[4-(methylsulfamoyl)phenyl]propanamide
  • N-benzyl-3-[4-(propylsulfamoyl)phenyl]propanamide
  • N-benzyl-3-[4-(butylsulfamoyl)phenyl]propanamide

Comparison: N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is unique due to the presence of the ethylsulfamoyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the ethylsulfamoyl derivative may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-20-24(22,23)17-11-8-15(9-12-17)10-13-18(21)19-14-16-6-4-3-5-7-16/h3-9,11-12,20H,2,10,13-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDLSOQQJLANSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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